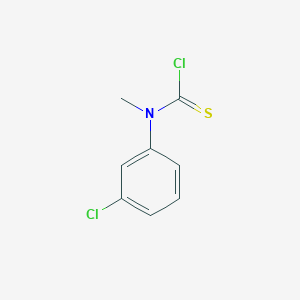

N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride

Description

Structural Characteristics and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is N-(3-chlorophenyl)-N-methylcarbamothioyl chloride, which precisely describes its molecular architecture and functional group arrangement. This nomenclature reflects the compound's structural organization, beginning with the substituted phenyl ring system and progressing through the methylated nitrogen center to the characteristic carbamothioyl chloride functionality. The systematic naming convention emphasizes the compound's derivation from carbamothioic acid, with specific substitution patterns that define its unique chemical identity.

The molecular structure can be represented through multiple descriptive formats, with the Simplified Molecular Input Line Entry System notation recorded as CN(C1=CC(=CC=C1)Cl)C(=S)Cl. This linear representation captures the essential connectivity patterns within the molecule, illustrating the relationship between the chlorinated benzene ring, the methylated nitrogen center, and the thiocarbonyl chloride functional group. The International Chemical Identifier string, InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,1H3, provides an additional standardized method for representing the compound's structure with explicit hydrogen accounting.

The three-dimensional molecular geometry reveals important aspects of the compound's chemical behavior, particularly regarding the spatial arrangement of functional groups and their potential interactions. The thiocarbonyl group adopts a planar configuration that facilitates conjugation with the nitrogen lone pair, while the chlorinated phenyl ring can rotate around the carbon-nitrogen bond to adopt various conformational states. This conformational flexibility influences the compound's reactivity patterns and its ability to participate in diverse chemical transformations.

Table 1: Structural and Physical Properties of this compound

The electronic structure of this compound reveals significant influences from both the aromatic chlorine substitution and the thiocarbonyl functionality. The meta-chlorine substituent on the phenyl ring exerts electron-withdrawing effects that modulate the electron density at the nitrogen center, thereby influencing the compound's reactivity toward nucleophilic species. Simultaneously, the thiocarbonyl group provides a site for electrophilic attack while also participating in resonance interactions that stabilize the overall molecular structure.

Historical Context in Thiocarbamoyl Chloride Research

The development of thiocarbamoyl chlorides as synthetic reagents emerged from broader investigations into organosulfur chemistry during the mid-twentieth century, when researchers began systematically exploring sulfur-containing functional groups as alternatives to their oxygen analogs. The recognition that thiocarbonyl compounds could provide unique reactivity patterns not accessible through conventional carbonyl chemistry drove extensive research into the synthesis and applications of various thiocarbamoyl derivatives. Early work in this field established the fundamental principles governing thiocarbamoyl chloride reactivity, including their electrophilic character and their utility in forming carbon-sulfur bonds.

The specific development of N-substituted thiocarbamoyl chlorides, including compounds like this compound, represented a significant advancement in the field by introducing additional sites for structural modification and enhanced selectivity in chemical reactions. Researchers discovered that the incorporation of aromatic substituents, particularly halogenated aromatic systems, could dramatically influence the electronic properties and reactivity patterns of these compounds. This realization led to systematic studies of various substitution patterns and their effects on chemical behavior.

The historical progression of thiocarbamoyl chloride research has been closely linked to advances in related areas of organosulfur chemistry, particularly the development of compounds like dimethylthiocarbamoyl chloride and thiophosgene. Dimethylthiocarbamoyl chloride, with its molecular formula (CH3)2NC(S)Cl, served as a prototype for understanding the general reactivity patterns of this compound class and established many of the synthetic methodologies later applied to more complex derivatives. The relationship between these simpler thiocarbamoyl chlorides and more sophisticated compounds like this compound illustrates the evolutionary development of this chemical field.

Research into thiocarbamoyl chlorides has also been influenced by broader trends in pharmaceutical and agrochemical development, where the unique properties of sulfur-containing functional groups have proven particularly valuable. The ability of these compounds to serve as versatile synthetic intermediates has made them important tools in the construction of biologically active molecules, driving continued interest in their development and optimization. This practical orientation has shaped much of the historical research in this area, with investigators focusing on developing new synthetic methodologies and exploring novel applications for these versatile reagents.

Position Within Organosulfur Compound Classifications

This compound occupies a distinctive position within the broader classification of organosulfur compounds, specifically falling under the category of thiocarbonyl compounds that feature carbon-sulfur double bonds. This classification distinguishes it from other major organosulfur compound families such as thiols, sulfides, and sulfoxides, emphasizing the unique electronic and structural characteristics associated with the thiocarbonyl functional group. The compound's classification as a thiocarbamoyl chloride further specifies its position within the thiocarbonyl family, highlighting the presence of both nitrogen substitution and chlorine functionality that define its chemical behavior.

Within the thiocarbamoyl chloride subfamily, this compound represents a relatively complex example that incorporates multiple functional group modifications. Comparison with simpler analogs such as thiocarbamoyl chloride (CH2ClNS) reveals the progressive structural elaboration that characterizes this compound class. The incorporation of aromatic substitution and N-methylation in the target compound demonstrates how basic thiocarbamoyl chloride scaffolds can be modified to achieve enhanced reactivity, selectivity, and synthetic utility.

The relationship between this compound and related compounds within the organosulfur classification system illustrates important structure-activity relationships. Comparison with isomeric compounds such as N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride and N-(3-fluorophenyl)-N-methylcarbamothioyl chloride reveals how positional isomerism and halogen substitution patterns influence chemical properties and reactivity. These relationships provide valuable insights into the factors that govern organosulfur compound behavior and guide the design of new derivatives with tailored properties.

Table 2: Classification Relationships of this compound

| Classification Level | Category | Related Compounds | Distinguishing Features |

|---|---|---|---|

| Primary | Organosulfur Compounds | Thiols, Sulfides, Sulfoxides | Contains carbon-sulfur bonds |

| Secondary | Thiocarbonyl Compounds | Thioamides, Thioaldehydes | Features C=S double bond |

| Tertiary | Thiocarbamoyl Chlorides | Dimethylthiocarbamoyl chloride | Contains R2NC(S)Cl motif |

| Quaternary | Aryl-substituted Thiocarbamoyl Chlorides | N-phenyl derivatives | Aromatic substitution pattern |

| Specific | Chlorophenyl-substituted | Meta-chloro isomers | Specific halogen positioning |

The evolutionary relationship between this compound and other members of its chemical family reflects broader trends in organosulfur compound development. The progression from simple thiocarbamoyl chlorides to more complex aromatic derivatives demonstrates how systematic structural modification can be used to fine-tune chemical properties and expand synthetic applications. This developmental pathway has been particularly important in pharmaceutical chemistry, where the unique properties of organosulfur compounds have proven valuable in drug design and development.

The compound's position within organosulfur classification systems also reflects its synthetic accessibility and practical utility. Unlike some highly specialized organosulfur compounds that require complex synthetic approaches, thiocarbamoyl chlorides can generally be prepared through relatively straightforward synthetic methodologies, making them attractive targets for both academic research and industrial applications. This accessibility has contributed to their widespread adoption in synthetic chemistry and their continued importance in various chemical industries.

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-methylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHCGHAWGWGFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Cl)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374040 | |

| Record name | N-(3-chlorophenyl)-N-methylcarbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83508-61-6 | |

| Record name | Carbamothioic chloride, (3-chlorophenyl)methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83508-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-chlorophenyl)-N-methylcarbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83508-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Chlorination of Tetramethylthiuram Disulfide Analogues

- The method involves reacting a thiuram disulfide derivative with a chlorinating agent in a molten medium of the target thiocarbamoyl chloride.

- Chlorinating agents used include elemental chlorine, sulfur dichloride (SCl₂), disulfur dichloride (S₂Cl₂), or sulfuryl chloride (SO₂Cl₂).

- The process is typically carried out at 35–120 °C, preferably 40–60 °C, to maintain the reaction mixture in a molten state and ensure good stirring.

- The chlorinating agent is added in stoichiometric amounts just sufficient to convert the disulfide to the thiocarbamoyl chloride, avoiding excess to prevent side reactions.

- The reaction medium is often the molten thiocarbamoyl chloride itself, which can be recycled from previous batches to improve yields and reduce solvent use.

- After reaction completion, the product is purified by distillation under reduced pressure or by recrystallization.

- This method provides high purity and excellent yields with low environmental impact due to the absence of solvents.

| Parameter | Details |

|---|---|

| Starting material | Tetramethylthiuram disulfide analog |

| Chlorinating agents | Cl₂, SCl₂, S₂Cl₂, SO₂Cl₂ |

| Temperature range | 35–120 °C (preferably 40–60 °C) |

| Reaction medium | Molten thiocarbamoyl chloride |

| Addition mode | Portion-wise or continuous over 0.5–10 h |

| Purification | Reduced pressure distillation or recrystallization |

| Yield and purity | High yield, ~96% purity by GC |

Example Reaction Scheme (Adapted)

- A small initial amount of molten N-(3-chlorophenyl)-N-methyl-thiocarbamoyl chloride is heated to ~50 °C.

- Tetramethylthiuram disulfide analog is added with stirring to maintain suspension.

- Chlorine gas is metered in gradually while stirring.

- The reaction mixture becomes homogeneous as the disulfide converts to the thiocarbamoyl chloride.

- The process is repeated until the desired batch size is reached.

Phosgene-Mediated Synthesis from N-Arylthio-N-methylamines

Another established method involves the reaction of N-arylthio-N-methylamines with phosgene to form the corresponding thiocarbamoyl chloride.

Reaction Details

- N-arylthio-N-methylamine is prepared by reacting methylamine with trichloromethylsulfenyl chloride in an inert solvent such as benzene or acetonitrile at low temperatures (0–8 °C).

- Triethylamine is used as a base to neutralize the hydrochloric acid formed.

- The resulting N-arylthio-N-methylamine solution is then treated with phosgene at 0–8 °C.

- The mixture is stirred for 16 hours at low temperature to ensure complete conversion.

- The product is isolated by filtration, evaporation of solvent under reduced pressure, and purified by chromatography and crystallization.

- This method yields this compound with good purity and yield.

| Parameter | Details |

|---|---|

| Starting materials | N-arylthio-N-methylamine, phosgene |

| Solvent | Benzene or acetonitrile |

| Temperature | 0–8 °C for addition; 16 h stirring at low temp |

| Base | Triethylamine |

| Purification | Filtration, chromatography, crystallization |

| Yield and purity | Good yield; purity confirmed by elemental analysis |

Alternative Synthetic Approaches

Use of Triflic Anhydride for Isothiocyanate Formation

Other Carbamoyl Chloride Syntheses

- Carbamoyl chlorides can be synthesized via N-carbamoylimidazole intermediates or by chlorination of thioureas.

- However, these methods are less directly reported for this compound specifically.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination of Tetramethylthiuram Disulfide Analog | Tetramethylthiuram disulfide analog | Cl₂, SCl₂, S₂Cl₂, or SO₂Cl₂; 40–60 °C; molten medium | High yield, solvent-free, scalable | Requires handling chlorine gas |

| Phosgene Reaction with N-Arylthio-N-methylamine | N-arylthio-N-methylamine, phosgene | Phosgene, triethylamine, benzene/acetonitrile; 0–8 °C | Good purity, well-established | Use of toxic phosgene, multiple steps |

| Triflic Anhydride Route (related) | Amine, CS₂, triflic anhydride (Tf₂O) | Mild conditions, CH₂Cl₂ solvent | Mild, practical | Not directly demonstrated for target compound |

Research Findings and Notes

- The chlorination method using molten thiocarbamoyl chloride as reaction medium is notable for its selectivity, avoiding overchlorination despite the presence of excess chlorinating agents.

- Phosgene-based synthesis allows precise control over substitution but requires careful handling of toxic reagents.

- The choice of chlorinating agent and reaction temperature critically affects yield and purity; temperatures above 60 °C may reduce yield due to side reactions or decomposition.

- Purification typically involves distillation under reduced pressure or recrystallization, ensuring high purity suitable for further synthetic applications.

- Environmental considerations favor solvent-free chlorination methods over phosgene-based routes due to lower toxicity and waste generation.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The thiocarbamoyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of thiourea or thiocarbamate derivatives.

Oxidation: The compound can be oxidized to form sulfonyl derivatives, which are useful intermediates in organic synthesis.

Reduction: Reduction of the thiocarbamoyl chloride group can yield thiol derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Thiourea derivatives: Formed from nucleophilic substitution with amines.

Sulfonyl derivatives: Resulting from oxidation reactions.

Thiol derivatives: Produced through reduction processes.

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis

-

Antimicrobial Activity

- Research has indicated that derivatives of thiocarbamoyl chlorides exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride can inhibit the growth of specific bacterial strains, making them potential candidates for antibiotic development .

- Mechanistic Studies

Agrochemical Applications

- Pesticide Development

- Enhancement of Crop Resistance

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed. For example, thiourea derivatives may interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl Chloride (CAS 363179-63-9)

Structural Differences :

- The dichloro analog substitutes the 3-chlorophenyl group with a 3,5-dichlorophenyl ring, introducing a second chlorine atom at the 5-position.

- Molecular weight increases due to the additional chlorine (Cl: 35.45 g/mol).

3-Chloro-N-phenyl-phthalimide

Structural Differences :

- Features a phthalimide backbone instead of a thiocarbamoyl chloride group.

- The 3-chlorophenyl group is attached to the phthalimide nitrogen.

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Structural Differences :

- Replaces the thiocarbamoyl chloride with a cyclopropanecarboxamide and tetrahydrofuranone moiety.

Sulfonamido β-Lactamase Inhibitors (e.g., (E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide)

Structural Differences :

- Incorporates a sulfonamide group and ethene spacer instead of the thiocarbamoyl chloride.

Reactivity :

- The sulfonamide group participates in hydrogen bonding, critical for enzyme inhibition, whereas the thiocarbamoyl chloride undergoes nucleophilic attack.

- Synthesized via coupling of 3-chlorophenyl sulfonyl chlorides with anilines, a pathway analogous to thiocarbamoyl chloride synthesis .

Data Table: Key Comparisons

| Compound | Molecular Formula (Inferred) | Functional Groups | Primary Applications | Key Differentiators |

|---|---|---|---|---|

| N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride | C₈H₇Cl₂NS | Thiocarbamoyl chloride | Organic synthesis intermediate | High electrophilicity, reactive S-Cl bond |

| N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride | C₈H₆Cl₃NS | Thiocarbamoyl chloride | Agrochemical intermediates | Enhanced lipophilicity, dual Cl substituents |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | Phthalimide | Polymer synthesis | Aromatic backbone, thermal stability |

| Cyprofuram | C₁₃H₁₃ClN₂O₂ | Cyclopropanecarboxamide | Fungicide | Amide stability, agricultural use |

Biological Activity

N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylthiocarbamoyl chloride with chlorinated aromatic compounds. The general reaction mechanism can be outlined as follows:

- Starting Materials : N,N-dimethylthiocarbamoyl chloride and 3-chlorobenzene.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and atmospheric conditions to optimize yield.

- Product Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 32 to 128 µg/mL against several strains, indicating moderate effectiveness compared to standard antibiotics .

Anticancer Properties

The compound's anticancer potential has also been explored in various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines.

- Cell Lines Tested : Commonly tested lines include MDA-MB-231 (breast cancer) and HCT116 (colon cancer).

- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Helicobacter pylori and other pathogens. The results indicated a dose-dependent inhibitory effect, with the compound showing superior activity compared to some conventional treatments .

- Cytotoxicity Assay : In a cytotoxicity evaluation against various cancer cell lines, this compound exhibited IC50 values suggesting significant cytotoxic effects at lower concentrations, highlighting its potential as an anticancer agent .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.